molecular formula C41H67NO12 B599847 [(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate CAS No. 113204-43-6

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate

Cat. No.: B599847
CAS No.: 113204-43-6
M. Wt: 765.982
InChI Key: BAMOPHNQZMRRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate involves complex organic reactions, typically starting from simpler macrolide precursors. The synthetic route often includes steps such as glycosylation, hydroxylation, and macrolactonization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cultures. The fermentation conditions, including nutrient composition, aeration, and temperature, are optimized to maximize the yield of the compound .

Chemical Reactions Analysis

Types of Reactions: [(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate has a wide range of scientific research applications:

Properties

IUPAC Name

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15-,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMOPHNQZMRRFR-FZMBSIFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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